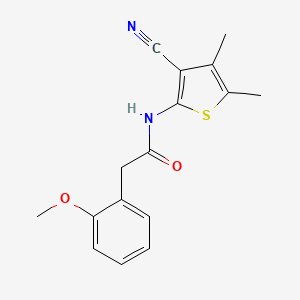![molecular formula C20H20N4O3S B5286575 N-(4-methoxyphenyl)-2-({6-[(4-methoxyphenyl)amino]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B5286575.png)
N-(4-methoxyphenyl)-2-({6-[(4-methoxyphenyl)amino]pyridazin-3-yl}sulfanyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-2-({6-[(4-methoxyphenyl)amino]pyridazin-3-yl}sulfanyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazine ring, a methoxyphenyl group, and a sulfanylacetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-({6-[(4-methoxyphenyl)amino]pyridazin-3-yl}sulfanyl)acetamide typically involves multiple steps, starting with the preparation of the pyridazine core. The process may include:
Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Introduction of the Methoxyphenyl Group: This step involves the use of a methoxyphenylamine derivative, which reacts with the pyridazine ring in the presence of a coupling agent.
Attachment of the Sulfanylacetamide Moiety: This final step involves the reaction of the intermediate compound with a suitable thiol and acetamide derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(4-methoxyphenyl)-2-({6-[(4-methoxyphenyl)amino]pyridazin-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the pyridazine ring or other functional groups.
Substitution: The methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Reduced pyridazine derivatives and other reduced products.
Substitution: Substituted methoxyphenyl derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(4-methoxyphenyl)-2-({6-[(4-methoxyphenyl)amino]pyridazin-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate specific enzymes involved in metabolic pathways.
Interact with Receptors: Modulate the activity of receptors on cell surfaces, affecting cellular signaling.
Affect Gene Expression: Influence the expression of genes involved in various biological processes.
類似化合物との比較
Similar Compounds
N-(4-methoxyphenyl)pyridin-4-amine: A compound with a similar methoxyphenyl group but a different core structure.
N-(4-methoxyphenyl)-6-methyl-4-pyrimidinamine: Another compound with a methoxyphenyl group and a pyrimidine ring.
Uniqueness
N-(4-methoxyphenyl)-2-({6-[(4-methoxyphenyl)amino]pyridazin-3-yl}sulfanyl)acetamide is unique due to its combination of a pyridazine ring, methoxyphenyl groups, and a sulfanylacetamide moiety
特性
IUPAC Name |
2-[6-(4-methoxyanilino)pyridazin-3-yl]sulfanyl-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-26-16-7-3-14(4-8-16)21-18-11-12-20(24-23-18)28-13-19(25)22-15-5-9-17(27-2)10-6-15/h3-12H,13H2,1-2H3,(H,21,23)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHKPIOQQVVDPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-allyl-6-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]phenol](/img/structure/B5286505.png)
![N~4~-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide](/img/structure/B5286520.png)
![N-propyl-7-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5286525.png)
![N-methyl-1-(3-phenyl-5-isoxazolyl)-N-[3-(1H-pyrazol-1-ylmethyl)benzyl]methanamine](/img/structure/B5286530.png)
![N-(3-{[(2,5-Dimethylphenyl)carbamoyl]amino}phenyl)acetamide](/img/structure/B5286535.png)
![2-(2-methoxyphenyl)-N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B5286548.png)
![5-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-2-pyrazinol](/img/structure/B5286552.png)
![[5-(4-cyclopentylpyrimidin-2-yl)-1-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl]methanol](/img/structure/B5286557.png)
![4-{2-[8-(benzyloxy)-2-quinolinyl]vinyl}-2-methoxy-6-nitrophenyl acetate](/img/structure/B5286562.png)
![(2-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)methylamine hydrochloride](/img/structure/B5286567.png)

![N-(3-acetylphenyl)-4-{[3-(3,4-dichlorophenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5286573.png)

![2-[(2-ethoxybenzyl)amino]-1-butanol hydrochloride](/img/structure/B5286583.png)
